Ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
Ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate is a chemical compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with ethyl chloroformate, followed by cyclization with an appropriate aldehyde or ketone. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the oxadiazole ring.
Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole-3-carboxylic acid derivatives, while reduction can produce various reduced oxadiazole compounds.
Scientific Research Applications
Ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(hydroxymethyl)-1,2,4-oxadiazole-3-carboxylate
- Ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate
- Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate
Uniqueness
Ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate is unique due to its specific ethoxymethyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C8H12N2O4 |
---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C8H12N2O4/c1-3-12-5-6-9-7(10-14-6)8(11)13-4-2/h3-5H2,1-2H3 |
InChI Key |
DABBALKJWXEPFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NC(=NO1)C(=O)OCC |
Origin of Product |
United States |
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